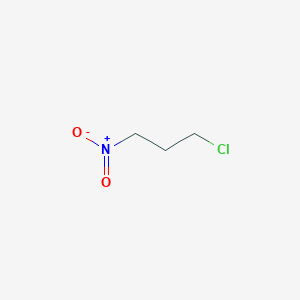

1-Chloro-3-nitropropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEJRPKJAMJHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937259 | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52625-08-8, 16694-52-3 | |

| Record name | Propane, 1-chloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Chloro 3 Nitropropane

Mechanistic Pathways Governing 1-Chloro-3-nitropropane Formation

Elucidation of Reaction Intermediates and Transition States

The formation of this compound and related compounds often proceeds through complex reaction pathways involving transient intermediates and specific transition state geometries. Computational studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in unraveling these mechanisms.

In reactions such as the [3+2] cycloaddition to form isoxazoline (B3343090) derivatives from precursors related to this compound, the mechanism is often found to be a polar, one-step process. mdpi.com Attempts to locate zwitterionic intermediates in these reactions have been unsuccessful, suggesting a concerted but asynchronous bond formation. mdpi.com The transition states in these cycloadditions are characterized by a significant reduction in the distance between the reacting centers, indicative of new sigma bond formation. researchgate.net

For substitution reactions, such as the Kornblum substitution to replace a halogen with a nitro group, the nature of the transition state can be probed using techniques like Hammett plots. A strongly positive ρ value suggests a negatively-charged transition state, which can be contrary to typical SN1/SN2 mechanisms. rsc.org In some cases, the reaction may proceed through a single-electron transfer mechanism, leading to radical intermediates. researchgate.net

Computational modeling, for instance using DFT calculations at the wb97xd/6-311+G(d) (PCM) level, allows for the determination of activation energies and the characterization of transition state structures. mdpi.comresearchgate.net For example, in the reduction of 2-nitropropane (B154153) catalyzed by an iron(salen) complex, Eyring analysis revealed a moderately associative early transition state with a Gibbs free energy of activation (ΔG‡) of 22.4 ± 4.0 kcal mol−1. cardiff.ac.uk This is consistent with DFT calculations which place the rate-limiting transition state for hydride transfer at a similar energy level. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

The practical application of this compound synthesis necessitates careful optimization of reaction conditions and consideration of factors that facilitate a smooth transition from laboratory to industrial scale.

Influence of Solvent Systems and Catalysis

The choice of solvent and catalyst plays a pivotal role in the synthesis of nitroalkanes. In the preparation of nitrocyclopropane (B1651597) from this compound, polar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dimethylacetamide are crucial. google.com The solvent must be selected to ensure sufficient solubility of the base to facilitate the reaction at a practical rate. google.com

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of nitroalkanes from haloalkanes. For the synthesis of 1-nitropropane (B105015) from 1-bromopropane, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been identified as an effective phase-transfer catalyst in a chloroform-water biphasic system. mdma.ch The use of PTC can significantly improve reaction rates and yields. It is noteworthy that under similar conditions, 1-chlorobutane (B31608) showed no reaction, highlighting the influence of the halogen leaving group. mdma.ch

The nitration of alkanes can be achieved using various nitrating agents and catalysts. evitachem.com While vapor-phase nitration is an industrial method, it often leads to a mixture of products. mdma.ch For laboratory-scale synthesis, methods involving nitric acid with catalysts like sulfuric acid are common. evitachem.comontosight.ai The development of continuous flow reactors has offered a safer and more efficient alternative for nitration reactions, which are often highly exothermic. beilstein-journals.org

The following table summarizes the effect of different solvent and catalyst systems on related nitroalkane syntheses.

| Reactant | Reagents | Solvent | Catalyst | Product | Yield | Reference |

| 1-Bromopropane | Sodium Nitrite, Sodium Carbonate | Chloroform/Water | TBAHS | 1-Nitropropane | 62% | mdma.ch |

| 1-Bromobutane | Sodium Nitrite, Sodium Carbonate | Chloroform/Water | TBAHS | 1-Nitrobutane | 57% | mdma.ch |

| 1-Bromohexane | Sodium Nitrite, Sodium Carbonate | Chloroform/Water | TBAHS | 1-Nitrohexane | 45% | mdma.ch |

| 2-Bromopropane | Sodium Nitrite, Sodium Carbonate | Chloroform/Water | TBAHS | 2-Nitropropane | 24% | mdma.ch |

| 3-Chloro-1-nitropropane | Potassium Carbonate | Dimethyl Sulfoxide | - | Nitrocyclopropane | High | google.com |

Reactive Transformations and Intrinsic Mechanistic Landscapes of 1 Chloro 3 Nitropropane

Nucleophilic Substitution Reactions of 1-Chloro-3-nitropropane

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For this compound, the electrophilic carbon atom bonded to chlorine is the primary site for nucleophilic attack. The viability and mechanism of this attack are governed by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

The two principal mechanisms for nucleophilic substitution are the SN1 (unimolecular) and SN2 (bimolecular) pathways. The structure of this compound, a primary alkyl halide, strongly favors the SN2 mechanism.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This process involves a backside attack, leading to an inversion of stereochemical configuration at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Primary halides are excellent candidates for the SN2 pathway because the electrophilic carbon is relatively unhindered, allowing for easy access by the nucleophile.

The SN1 reaction , in contrast, is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For this compound, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway kinetically inaccessible under typical conditions.

The strong electron-withdrawing effect of the nitro group further influences the reactivity by polarizing the C-Cl bond, enhancing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.

| Feature | SN2 Pathway | SN1 Pathway |

|---|---|---|

| Mechanism | Single concerted step | Two steps via carbocation intermediate |

| Rate Law | Second-order: Rate = k[Substrate][Nucleophile] | First-order: Rate = k[Substrate] |

| Substrate Suitability | Highly favored (Primary alkyl halide) | Highly disfavored (Unstable primary carbocation) |

| Stereochemistry | Inversion of configuration | Racemization (Not applicable here) |

| Nucleophile Role | Strong nucleophiles favor the reaction | Weak nucleophiles are sufficient |

The versatility of this compound as a synthetic building block is demonstrated by its reactions with a variety of nucleophiles via the SN2 mechanism. The chloride ion is displaced to form a new carbon-nucleophile bond.

Nitrogen Nucleophiles : Reactions with amines can lead to the formation of N-substituted 3-nitropropylamines. For instance, primary or secondary amines can act as nucleophiles to displace the chloride. This reactivity is utilized in the synthesis of more complex molecules, including nitrogen-rich heterocycles that can serve as precursors to energetic materials. In some cases, an intramolecular cyclization can occur if the nucleophile is an amine, leading to the formation of azetidine derivatives.

Oxygen Nucleophiles : Alkoxides (RO⁻) and hydroxide (OH⁻) are strong nucleophiles that readily react with primary alkyl halides. The reaction of this compound with sodium ethoxide would be expected to yield 1-ethoxy-3-nitropropane. Similarly, reaction with aqueous sodium hydroxide can produce 3-nitro-1-propanol, although this reaction may face competition from elimination pathways, especially at higher temperatures.

Carbon Nucleophiles : Cyanide (CN⁻) is an effective nucleophile that extends the carbon chain. The reaction of this compound with sodium or potassium cyanide would produce 4-nitrobutanenitrile. This SN2 reaction is analogous to the conversion of methyl chloride to methyl cyanide using KCN. byjus.com

The reactivity generally follows the principles of SN2 reactions: strong, less-hindered nucleophiles provide better yields and faster reaction rates.

| Nucleophile | Reagent Example | Expected Product | Product Class |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-Nitro-1-propanol | Nitro Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-3-nitropropane | Nitro Ether |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 4-Nitrobutanenitrile | Nitro Nitrile |

| Amine (RNH₂) | Aniline (C₆H₅NH₂) | N-(3-nitropropyl)aniline | Nitro Amine |

Elimination Reactions and Cyclization of this compound

In the presence of a base, this compound can undergo elimination of hydrogen chloride (HCl). This can occur via an intramolecular pathway leading to cyclization or an intermolecular pathway leading to an unsaturated compound.

The reaction of this compound with a base in a polar, aprotic solvent is a well-established method for synthesizing nitrocyclopropane (B1651597) in high yields. google.com This transformation is a classic example of an intramolecular nucleophilic substitution.

The mechanism involves two key steps. First, the base abstracts an acidic proton from the carbon adjacent to the nitro group (the α-carbon), forming a resonance-stabilized nitronate anion. This intermediate then undergoes a rapid intramolecular SN2 attack, where the carbanionic center displaces the chloride ion at the other end of the propane (B168953) chain, closing the three-membered ring.

Optimization of this reaction has shown that the choice of solvent is critical. google.com Polar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methylpyrrolidone are highly effective as they solvate the cation of the base without deactivating the nitronate anion, thereby promoting high yields. google.com While earlier methods using 3-iodo-1-nitropropane were known, it was discovered that this compound could be converted directly to nitrocyclopropane in a single step with yields often exceeding 60%. google.com

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO) | 25-85 | High Yield Reported |

| Sodium Carbonate (Na₂CO₃) | Dimethyl Sulfoxide (DMSO) | ~85 | ~65 |

| Calcium Hydroxide (Ca(OH)₂) | N-Methylpyrrolidone | Not specified | Product Produced |

| Potassium Hydroxide (KOH) | Hexamethylenephosphoramide | Not specified | Product Produced |

| Not specified | Sulfolane | 146 | 33.6 |

In addition to intramolecular cyclization, an intermolecular elimination reaction (dehydrohalogenation) is a plausible pathway for this compound in the presence of a base. This reaction would generate an unsaturated nitro compound, such as 3-nitro-1-propene. The most common mechanism for such a reaction with a primary alkyl halide is the E2 (bimolecular elimination) mechanism . msu.edulumenlearning.com

The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon). libretexts.org Simultaneously, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the leaving group departs. For this compound, the base would abstract a proton from the C2 position, leading to the formation of 3-nitro-1-propene.

However, for primary alkyl halides, the SN2 reaction is often kinetically favored over the E2 reaction. msu.edu E2 elimination becomes more competitive when a strong, sterically hindered base is used, which can more easily abstract a proton than perform a backside attack on the hindered carbon. In the case of this compound, the intramolecular SN2 reaction (cyclization) is a highly efficient, competing pathway that often dominates, explaining the prevalence of nitrocyclopropane as the major product. The transition state for elimination in this system can be complex, potentially having characteristics between a concerted E2 and a stepwise E1cB mechanism, due to the acidity of the proton alpha to the nitro group. smolecule.com

Advanced Cycloaddition Chemistry Involving this compound Derivatives

While this compound itself does not directly participate in cycloadditions, its derivatives, such as the nitropropenes formed via dehydrohalogenation, are valuable substrates in such reactions. Nitroalkenes are excellent dipolarophiles in 1,3-dipolar cycloadditions.

A prominent example is the [3+2] cycloaddition between a nitroalkene and a 1,3-dipole like a nitrone. This reaction is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines. The reaction between a nitrone and an alkene derivative of this compound would proceed via a concerted, pericyclic process. The regioselectivity is controlled by the frontier molecular orbitals of the nitrone (the dipole) and the nitroalkene (the dipolarophile). Such cycloadditions can proceed with high regio- and stereoselectivity, yielding complex heterocyclic frameworks that are valuable in medicinal chemistry.

[3+2] Cycloaddition Reactions with Nitrile N-Oxides

The [3+2] cycloaddition (32CA) reaction is a powerful method for the synthesis of five-membered heterocyclic rings. In the context of this compound, the molecule can be converted into a dipolarophile, which can then react with a 1,3-dipole such as a nitrile N-oxide. This reaction is a key step in the formation of isoxazoline (B3343090) derivatives. Specifically, this compound can be a precursor to 3-nitro-2-isoxazolines through a sequence that may involve its transformation into a nitroalkene in situ, which then participates in the cycloaddition. mdpi.com

While direct studies on the [3+2] cycloaddition of this compound with nitrile N-oxides are not extensively detailed in the literature, valuable insights can be drawn from analogous reactions with structurally similar nitroalkenes, such as 3,3,3-trichloro-1-nitroprop-1-ene. nih.govnih.govmdpi.com These studies provide a framework for understanding the potential regioselectivity, stereoselectivity, and molecular mechanisms at play.

In the [3+2] cycloaddition between a nitroalkene and a nitrile N-oxide, two regioisomers can potentially be formed. The regioselectivity of these reactions is governed by both electronic and steric factors. Theoretical studies on related systems, like the reaction of aryl-substituted nitrile N-oxides with trichloronitropropene, have shown that these reactions are highly regioselective. nih.govnih.gov

The regioselectivity can be predicted by analyzing the electronic properties of the reactants. Nitrile N-oxides, being zwitterionic species, act as moderate nucleophiles, while the nitroalkene, activated by the electron-withdrawing nitro group, serves as a strong electrophile. nih.govnih.gov This leads to a polar reaction with a forward electron density flux. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in predicting the regiochemical outcome. nih.govnih.gov For instance, in analogous systems, the reaction proceeds to favor the formation of one specific regioisomer, which is consistent with experimental observations. mdpi.com The formation of 5-substituted 3-nitro-2-isoxazolidines is often preferred in the cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes, with the regioselectivity being influenced by steric effects. mdpi.com

| Reactants | Predicted/Observed Regioisomer | Controlling Factors | Reference |

|---|---|---|---|

| Aryl-substituted nitrile N-oxides + 3,3,3-trichloro-1-nitroprop-1-ene | Single regioisomer observed | Electronic (polar) effects, Steric hindrance | nih.govnih.gov |

| Nitro-substituted formonitrile N-oxide + electron-rich alkenes | 5-substituted 3-nitro-2-isoxazolidines | Steric effects | mdpi.com |

The stereoselectivity of [3+2] cycloaddition reactions is another critical aspect, leading to the formation of specific stereoisomers. In reactions involving chiral centers or prochiral faces, the approach of the 1,3-dipole to the dipolarophile can result in either endo or exo products. Studies on similar reactions have shown that high stereoselectivity can be achieved. For instance, the cycloaddition of nitrones to trans-1-chloro-2-nitroethylene exhibited high endo stereoselectivity.

The stereochemical outcome is often influenced by non-covalent interactions in the transition state, such as hydrogen bonding or steric repulsion. The relative energies of the endo and exo transition states determine the predominant stereoisomer. In many cases of 1,3-dipolar cycloadditions, the reaction proceeds with high diastereoselectivity, although in some instances, only moderate diastereoselectivity has been observed. researchgate.net

The mechanism of [3+2] cycloaddition reactions has been a subject of extensive theoretical and experimental investigation. These reactions can proceed through either a concerted or a stepwise mechanism. A concerted mechanism involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). A stepwise mechanism, on the other hand, involves the formation of an intermediate, which can be zwitterionic or biradical in nature. mdpi.commdpi.com

For the [3+2] cycloaddition of nitrile N-oxides with nitroalkenes, theoretical studies on analogous systems suggest a polar, one-step mechanism. mdpi.comnih.govnih.gov These reactions are classified as zw-type (zwitterionic-type) cycloadditions. nih.govnih.gov The polar nature of the reaction is confirmed by the forward electron density flux from the nitrile N-oxide (nucleophile) to the nitroalkene (electrophile). nih.govnih.gov Computational studies have often failed to locate a stable zwitterionic intermediate, supporting the concerted, albeit asynchronous, pathway. mdpi.com The asynchronicity is evident in the transition state, where the formation of one bond is more advanced than the other. For example, in the reaction with trichloronitropropene, the C-C bond formation precedes the O-C bond formation. nih.govnih.gov While the concerted mechanism is generally favored for many 1,3-dipolar cycloadditions, stepwise diradical pathways can become competitive in reactions involving highly reactive dipolarophiles. nih.govresearchgate.net

| Reaction Type | Proposed Mechanism | Key Characteristics | Reference |

|---|---|---|---|

| Nitrile N-oxide + Nitroalkene | Polar, one-step, asynchronous | Zwitterionic-type, forward electron density flux, no stable intermediate | mdpi.comnih.govnih.gov |

| Nitrone + Ethene | Concerted | Stepwise diradical pathway is a viable but not competitive alternative | nih.govresearchgate.net |

Other Pericyclic Reactions

Beyond [3+2] cycloadditions, the nitro group in compounds like this compound can influence their participation in other pericyclic reactions, such as Diels-Alder reactions. The strong electron-withdrawing nature of the nitro group can activate a double bond, making the nitroalkene a potent dienophile in [4+2] cycloadditions with electron-rich dienes. nih.gov While this is more directly applicable to the unsaturated analogue of this compound, in situ elimination of HCl could potentially lead to a reactive dienophile.

Functional Group Interconversion Strategies for this compound

The nitro group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of this compound.

Transformations of the Nitro Group to Other Nitrogen Functionalities

The most common transformation of the aliphatic nitro group is its reduction to a primary amine. This conversion is a fundamental process in organic synthesis and can be achieved using a wide range of reducing agents. mdpi.com

Common methods for the reduction of nitroalkanes to primary amines include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. organic-chemistry.orglibretexts.org

Metal-Acid Systems: Employing metals like zinc, iron, or tin in the presence of an acid like hydrochloric acid (HCl). organic-chemistry.orglibretexts.org

Hydride Reagents: While lithium aluminum hydride (LiAlH₄) can reduce nitro groups, other reagents are often preferred for better chemoselectivity. organic-chemistry.org

Other Reagents: Systems like trichlorosilane (HSiCl₃) with a tertiary amine have been developed for a mild, metal-free reduction of nitro groups. organic-chemistry.org

Besides reduction to amines, the nitro group can also be converted into other nitrogen functionalities such as oximes and hydroxylamines, although these transformations are less common directly from the nitroalkane. mdpi.comscispace.com Oximes are typically synthesized from aldehydes or ketones, but can also be obtained from the oxidation of primary amines or the reduction of nitro compounds under specific conditions. academie-sciences.fr Hydroxylamines can be prepared through the reduction of oximes or the oxidation of primary amines. thieme-connect.de

| Initial Functional Group | Target Functional Group | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Primary Amine (-NH₂) | H₂, Pd/C; Fe, HCl; Zn, HCl; HSiCl₃/R₃N | organic-chemistry.orglibretexts.org |

| Nitro (-NO₂) | Oxime (=NOH) | Specific reduction conditions (less common) | mdpi.comscispace.com |

| Nitro (-NO₂) | Hydroxylamine (-NHOH) | Specific reduction conditions (less common) | mdpi.comscispace.com |

Chemical Modifications of the Halogen Moiety

The chlorine atom in this compound serves as a reactive site for various nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group at the 3-position enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by nucleophiles. This intrinsic reactivity has been harnessed for the synthesis of a variety of organic compounds.

One of the most well-documented transformations is the base-catalyzed intramolecular cyclization to form nitrocyclopropane. smolecule.com This reaction typically proceeds by deprotonation at the carbon alpha to the nitro group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the cyclopropane (B1198618) ring. The choice of base and solvent plays a crucial role in the efficiency of this cyclization.

In addition to intramolecular reactions, the halogen moiety can be displaced by external nucleophiles. For instance, reactions with various amines can lead to the formation of nitrogen-containing heterocyclic compounds. The synthesis of azetidine derivatives through the reaction of this compound with primary amines showcases this reactivity. smolecule.com This process involves the initial nucleophilic attack of the amine on the chloromethyl group, followed by an intramolecular cyclization. Furthermore, this compound acts as a precursor in the synthesis of energetic materials through nitro-alkylation reactions with nitrogen-rich heterocycles. smolecule.com

The following table summarizes key chemical modifications of the halogen moiety in this compound:

| Nucleophile/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|

| Base (e.g., K2CO3) | Nitrocyclopropane | Intramolecular Nucleophilic Substitution/Cyclization | smolecule.com |

| Primary Amines | Azetidine derivatives | Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization | smolecule.com |

| Nitrogen Heterocycles | Nitroalkylated energetic compounds | Intermolecular Nucleophilic Substitution | smolecule.com |

Radical Chemistry and Electron-Transfer Processes of this compound

The radical chemistry of this compound is a less explored area compared to its ionic transformations. However, the presence of both a nitro group and a halogen atom suggests the potential for participation in radical and single-electron transfer (SET) processes. Nitroalkanes are known to form radical anions upon accepting an electron, and alkyl halides can undergo dissociative electron transfer.

Generation and Reactivity of Radical Intermediatesrsc.org

Direct studies on the generation and reactivity of radical intermediates specifically from this compound are not extensively reported in the reviewed literature. However, the general principles of radical chemistry suggest potential pathways for radical formation. For instance, homolytic cleavage of the carbon-chlorine bond, induced by heat or light, would generate a 3-nitropropyl radical and a chlorine radical. The reactivity of this 3-nitropropyl radical would be influenced by the presence of the nitro group.

Furthermore, radical anions of nitroalkanes can be generated through reduction by chemical reductants or electrochemical methods. The stability and subsequent reactions of the this compound radical anion would be a key factor in its radical chemistry. Computational studies on related nitro compounds have been employed to understand the feasibility and mechanisms of forming radical intermediates and their subsequent reactions, such as cycloadditions.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) mechanisms are plausible in reactions involving this compound, particularly with strong electron-donating reagents. An SET from a donor to this compound would likely lead to the formation of a radical anion. This intermediate could then undergo dissociation of the carbon-chlorine bond to release a chloride ion and form a 3-nitropropyl radical. This radical could then participate in subsequent propagation steps of a radical chain reaction or be further reduced to an anion.

While explicit examples of SET-initiated reactions with this compound are not prominent in the surveyed literature, the principles of SET are well-established for both nitroalkanes and alkyl halides. For instance, the reduction of nitroarenes by anionic organic bases via SET to form stable radical ion-pairs has been reported. nih.gov This suggests that under appropriate conditions with suitable electron donors, this compound could undergo similar SET processes. The interplay between nucleophilic substitution and SET pathways would likely depend on the nature of the nucleophile/electron donor, the solvent, and the reaction conditions.

Further experimental and computational studies are needed to fully elucidate the radical chemistry and electron-transfer processes of this compound and to explore its potential in synthetic applications involving radical intermediates.

Computational and Theoretical Chemical Investigations of 1 Chloro 3 Nitropropane

Quantum Chemical Methodologies and Their Applications

Quantum chemical methods are indispensable for exploring molecular properties and reaction dynamics at the electronic level. These computational techniques allow for the detailed examination of factors governing chemical transformations, including electron distribution, orbital interactions, and energy changes along a reaction pathway.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. DFT calculations have been employed to investigate the mechanisms of reactions where 1-chloro-3-nitropropane serves as a starting material for generating reactive intermediates. researchgate.netmdpi.com For instance, the conversion of this compound to a nitro-substituted formonitrile N-oxide, and its subsequent [3+2] cycloaddition reaction with alkenes, has been explored using DFT to understand the reaction's feasibility, selectivity, and molecular mechanism. mdpi.com

In computational studies of the [3+2] cycloaddition reactions involving derivatives of this compound, these indices are calculated to predict how reactants will interact. For example, in the reaction between a nitro-substituted formonitrile N-oxide and various electron-rich alkenes, DFT calculations were used to determine their reactive natures. mdpi.com The nitrile N-oxide was identified as a strong electrophile, whereas the alkenes were classified as strong nucleophiles. mdpi.com This fundamental analysis helps in understanding the charge transfer direction and the nature of the primary interactions that drive the reaction. mdpi.com

Local reactivity indices, such as the local electrophilicity (ωk) and local nucleophilicity (Nk), are used to predict regioselectivity. These indices identify the specific atoms that are most susceptible to electrophilic or nucleophilic attack. mdpi.com In the aforementioned cycloaddition, analysis of local indices suggested that the reaction would proceed via the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other, a prediction that helps rationalize the formation of a specific regioisomer. mdpi.com

Table 1: Global Reactivity Indices for Reactants in a [3+2] Cycloaddition (Data pertains to the reaction of nitro-substituted formonitrile N-oxide with alkenes, where the nitrile N-oxide is derived from precursors like this compound)

| Reactant Species | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV | Classification |

| Nitro-substituted formonitrile N-oxide | 3.68 | < 1.0 | Strong Electrophile |

| Electron-rich Alkenes (general) | ≤ 0.6 | ≥ 2.5 | Strong Nucleophile |

| Source: Based on data from computational studies on related cycloaddition reactions. mdpi.com |

A central goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate. DFT calculations are a primary tool for locating transition state structures and calculating their energies. aps.org

For the [3+2] cycloaddition reaction involving the derivative of this compound, DFT calculations at the wb97xd/6-311+G(d) level were performed to map the reaction profile. mdpi.com The calculations showed that the reaction proceeds through a single-step mechanism. mdpi.com The Gibbs free energies of activation (ΔG‡) were determined for competing reaction pathways, allowing researchers to predict which constitutional isomer would be preferentially formed. mdpi.com For instance, in the reaction with isobutene, the calculated activation energies for the two possible regioselective pathways were 19.9 kcal/mol and 13.6 kcal/mol, indicating a clear preference for the pathway with the lower energy barrier. mdpi.com

Table 2: Calculated Kinetic Parameters for a [3+2] Cycloaddition Reaction (Data for the reaction of nitro-substituted formonitrile N-oxide with isobutene in toluene)

| Reaction Pathway | Enthalpy of Activation (ΔH‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Path A (leading to 4-substituted isoxazoline) | 7.7 | 19.9 |

| Path B (leading to 5-substituted isoxazoline) | 3.6 | 13.6 |

| Source: Data from DFT calculations on a related cycloaddition reaction. mdpi.com |

In the study of the cycloaddition involving the nitro-substituted formonitrile N-oxide, thermodynamic parameters were calculated to determine the stability of the resulting products. mdpi.com The analysis showed that the Gibbs free energies for the formation of the cycloadducts were strongly negative for all studied models, confirming that the formation of the 3-nitro-2-isoxazolidine ring is a thermodynamically favorable process. mdpi.com The computational investigation also explored the formation of pre-reaction molecular complexes, finding that while their formation was enthalpically favorable (ΔH ≈ -2.3 to -2.5 kcal/mol), a significant reduction in entropy resulted in positive Gibbs free energies, precluding them from being stable intermediates. mdpi.com

Molecular Orbital Theory (MOT) and Orbital Interaction Analysis

Molecular Orbital Theory (MOT) describes chemical bonds in terms of molecular orbitals (MOs) that are spread across the entire molecule. numberanalytics.com The interaction between these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory, a simplified application of MOT, focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comyoutube.com The HOMO is associated with nucleophilic or electron-donating character, while the LUMO is associated with electrophilic or electron-accepting character. youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. rsc.org

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Computational chemistry provides powerful tools for understanding the electronic structure and bonding in molecules. The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are two such methods that offer deep insights into the nature of chemical bonds and electron distribution.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. diva-portal.org It maps the Pauli repulsion effect on the kinetic energy density, providing a clear picture of core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests electron delocalization, typical of metallic bonding or the region between electron pairs. diva-portal.org Analysis of ELF attractors and their basins allows for a topological partitioning of the molecular space into chemically meaningful regions, such as bond and core attractors. jussieu.fr

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, defines atoms and the bonds between them based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de This theory partitions a molecule into atomic basins, which are regions of space bounded by zero-flux surfaces in the gradient of the electron density. amercrystalassn.orgsemanticscholar.org Key to this analysis are critical points (CPs) where the gradient of the electron density is zero. muni.cz A bond critical point (BCP) located between two nuclear attractors (atoms) indicates the presence of a bond path, which is the necessary and sufficient condition for chemical bonding between the atoms. wiley-vch.de Properties of the electron density at the BCP, such as its magnitude (ρb), its Laplacian (∇²ρb), and the total energy density (H(r)), provide quantitative information about the nature and strength of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). muni.cz

In the context of this compound, ELF and QTAIM analyses are particularly useful for elucidating the electronic reorganizations that occur during its reactions, such as nucleophilic substitutions or cycloadditions. researchgate.net For instance, in a reaction mechanism, these analyses can reveal the precise sequence of bond formation and breaking. researchgate.netresearchgate.net A study on a [3+2] cycloaddition reaction involving a related nitro compound used ELF topological analysis to show that the formation of the two new single bonds was not simultaneous; the formation of the first C-C bond was a prerequisite for the formation of the second. researchgate.net

Table 1: Representative QTAIM Parameters for Different Bond Types This table illustrates typical values for different types of chemical interactions as determined by QTAIM analysis at the bond critical point.

| Interaction Type | Typical ρb (a.u.) | Typical ∇²ρb (a.u.) | H(r) |

| Covalent (Shared) | > 0.200 | < 0 | Negative |

| Polar Covalent | 0.150 - 0.300 | Variable | Negative |

| Ionic (Closed-Shell) | < 0.100 | > 0 | Positive or slightly negative |

| Hydrogen Bond | 0.002 - 0.040 | > 0 | Positive or slightly negative |

Kinetic Modeling and Rate Constant Predictions

Ab initio kinetic studies employ high-level quantum chemical calculations to investigate the potential energy surface of a reaction and predict its kinetic parameters without reliance on empirical data. nist.gov These methods, such as Møller–Plesset perturbation theory (MP2, MP4) and Density Functional Theory (DFT), are used to calculate the energies of reactants, products, and, crucially, transition states. acs.orgacs.org

The primary outputs of these studies are activation energies (Ea) and reaction energies (ΔE). researchgate.net The activation energy, the energy barrier that must be overcome for a reaction to occur, is a key determinant of the reaction rate. acs.org By locating the transition state structure—the saddle point on the potential energy surface connecting reactants and products—its energy can be calculated, providing a theoretical value for Ea. acs.org

For a molecule like this compound, which can undergo reactions such as SN2 substitutions and eliminations, ab initio studies can elucidate the detailed mechanisms. smolecule.comresearchgate.net For example, in an SN2 reaction, these calculations can model the approach of the nucleophile, the formation of the transition state complex, and the departure of the leaving group (the chloride ion). researchgate.net Studies on similar haloalkanes have shown that ab initio methods can accurately predict reaction energy barriers. acs.org

Table 2: Illustrative Activation Energies for Elementary Reaction Steps Calculated by Ab Initio Methods This table presents hypothetical data representative of what might be obtained from an ab initio study on the reactions of halo-nitro-alkanes.

| Reaction Type | Reactants | Products | Method | Calculated Ea (kcal/mol) |

| SN2 Substitution | CN⁻ + CH₃Cl | CH₃CN + Cl⁻ | B3LYP/6-31G | 12.5 |

| H-transfer | CH₃• + C₂H₆ | CH₄ + C₂H₅• | MP2/6-31G | 16.0 |

| β-scission | C₃H₇• | CH₃• + C₂H₄ | B3LYP/6-31G* | 32.0 |

Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a chemical reaction. libretexts.org It assumes a quasi-equilibrium between the reactants and the activated complex (the collection of molecules at the transition state). libretexts.orglatech.edu The rate of reaction is then determined by the frequency at which this activated complex crosses the transition state barrier towards the products. libretexts.org

The fundamental TST equation is: k = (k_B * T / h) * K‡ where k_B is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and K‡ is the equilibrium constant for the formation of the activated complex from the reactants. latech.edu

K‡ can be expressed in terms of partition functions (q) for the reactants and the activated complex (‡), which account for translational, rotational, vibrational, and electronic degrees of freedom. For a bimolecular reaction A + B → Products, the rate constant is given by: k = (k_B * T / h) * (q‡ / (q_A * q_B)) * exp(-Ea / RT)

The pre-exponential factor (A) and the activation energy (Ea) in the empirical Arrhenius equation (k = A * exp(-Ea/RT)) can be given a physical meaning through TST. libretexts.org By combining ab initio calculations (to find Ea and the vibrational frequencies needed for the partition functions) with TST, rate constants can be predicted from first principles. latech.edu This approach has been applied to various fundamental organic reactions, including SN2 reactions of alkyl halides. researchgate.net

Molecular Dynamics and Conformational Analysis

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. daryatamin.com Computational studies model these solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit continuum models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netmdpi.com

For reactions involving this compound, the polarity of the solvent is critical. The compound features a polar C-Cl bond and a highly polar nitro group. smolecule.com In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. smolecule.comrsc.org These solvents can solvate the cation of a nucleophilic salt but are less effective at solvating the anion, making the nucleophile more reactive. rsc.org Computational models can quantify this effect, showing how the energy of the transition state is stabilized or destabilized relative to the reactants in different solvents. mdpi.com For example, a computational study on a [3+2] cycloaddition reaction involving a related nitro-compound showed that increasing solvent polarity enhanced the asynchronicity of bond formation in the transition state. mdpi.com Similarly, base-catalyzed cyclization of this compound to form nitrocyclopropane (B1651597) is effectively carried out in polar aprotic solvents. smolecule.com

Table 3: Representative Solvent Effects on Reaction Rate Constants This table illustrates the typical influence of solvent polarity on the relative rate of an SN2 reaction.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | ~10⁻⁵ |

| Diethyl Ether | 4.3 | ~10⁻⁴ |

| Acetone | 21 | 1 |

| Dimethylformamide (DMF) | 37 | 10³ |

| Dimethyl Sulfoxide (DMSO) | 47 | 10⁶ |

A Potential Energy Surface (PES) is a multidimensional mathematical landscape that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgsemanticscholar.org For a chemical reaction, the PES maps the energy changes as reactants transform into products. researchgate.net Exploring the PES is fundamental to understanding a reaction's mechanism.

Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and reaction intermediates.

Saddle Points: These are first-order saddle points (a maximum in one direction and minima in all others) that represent the transition state of a reaction. The path of minimum energy connecting reactants to products through the saddle point is known as the reaction coordinate or minimum energy path. libretexts.org

Computational methods are used to systematically explore the PES to locate these stationary points. For this compound, PES exploration can reveal the pathways for various competing reactions. For instance, in a reaction with a base, it can help determine whether an SN2 substitution or an E2 elimination is the more favorable pathway by comparing the activation energies of their respective transition states. researchgate.net It can also identify any stable intermediates, such as carbanions formed after deprotonation, which are crucial for understanding mechanisms like base-catalyzed cyclization. smolecule.com Direct dynamics simulations, which trace trajectories across the PES, can provide further insights into the complex motions of atoms during a reaction. researchgate.net

Strategic Applications of 1 Chloro 3 Nitropropane in Complex Organic Synthesis

Role as an Intermediate in Heterocyclic Ring System Construction

1-Chloro-3-nitropropane serves as a valuable precursor for the synthesis of various heterocyclic rings, leveraging the reactivity of both its chloro and nitro functionalities.

Synthesis of Nitrocyclopropane (B1651597) and its Analogues

A significant application of this compound is in the synthesis of nitrocyclopropane. Early methods for producing nitrocyclopropane, such as the direct nitration of cyclopropane (B1198618), were inefficient, resulting in low yields of less than 10%. A notable improvement involved the ring closure of 3-iodo-1-nitropropane, but this required a costly and yield-reducing iodination step from this compound. dtic.milgoogle.com

A major breakthrough was the discovery that this compound can be directly converted to nitrocyclopropane in a single, high-yield step. google.com This is achieved through a base-catalyzed intramolecular cyclization in the presence of a polar, aprotic solvent. google.com The mechanism involves the deprotonation of the carbon alpha to the nitro group by a base, forming a nitronate anion. This anion then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion to form the cyclopropane ring. smolecule.com The use of polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), is critical for achieving high yields, as they effectively solvate the cation of the base and stabilize the transition state. google.com

Table 1: Synthesis of Nitrocyclopropane from this compound This interactive table summarizes various reported methods for the base-induced cyclization of this compound.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Carbonate | Dimethyl Sulfoxide (DMSO) | 15 - 100 | >60 | google.com |

| Potassium Carbonate | Benzene | Reflux | 25 | dtic.mil |

| Sodium Carbonate | Dimethyl Sulfoxide (DMSO) | 0 - 160 | High | google.com |

Formation of 3-Nitroisoxazoline Derivatives

This compound is also a key starting material for the synthesis of 3-nitroisoxazoline derivatives. mdpi.comresearchgate.net These heterocycles can be prepared via the cyclization of this compound in the presence of sodium nitrite. mdpi.com This transformation highlights the utility of the compound in constructing five-membered rings containing both nitrogen and oxygen. The isoxazole (B147169) ring and its hydrogenated analogues are considered key molecular segments in many important bioactive structures. mdpi.com

Precursor for Nitronates and Phosphonitriles

The reactivity of this compound is fundamentally linked to its ability to act as a precursor to nitronates. biosynth.com The protons on the carbon adjacent to the nitro group are acidic and can be removed by a base to form a nitronate anion. This intermediate is the key nucleophile in reactions such as the cyclization to nitrocyclopropane and Michael additions. smolecule.comchemistry-chemists.com

Furthermore, this compound is used as an intermediate in the production of phosphonitriles. biosynth.com It can react with chlorine to produce these phosphorus-containing compounds, which are themselves valuable intermediates in further synthetic transformations. biosynth.com

Versatility in C-C and C-X Bond Forming Reactions

The dual functionality of this compound makes it a valuable tool for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Utility in Michael Addition-type Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental C-C bond-forming reaction. cem.com Nitroalkanes are effective nucleophiles (donors) in Michael reactions after being deprotonated to form a nitronate anion. chemistry-chemists.commetu.edu.tr The nitronate generated from this compound can add to α,β-unsaturated compounds such as ketones, nitriles, and other electron-deficient alkenes. chemistry-chemists.comcem.com In this role, the nitro group first acts as an electron-withdrawing group to facilitate the initial deprotonation, and the resulting nitronate then serves as the carbon nucleophile for the conjugate addition. researchgate.net This reaction provides a pathway to construct more complex carbon skeletons, which can be further elaborated.

Development of Novel Synthetic Routes Utilizing this compound

Research has focused on developing more efficient and novel synthetic methodologies that leverage the unique reactivity of this compound. A significant development was the establishment of a one-step process to synthesize nitrocyclopropane in high yields, avoiding the need for the less reactive 3-chloro-1-nitropropane or the more expensive 3-iodo-1-nitropropane. google.com By optimizing reaction conditions with specific bases and polar aprotic solvents, the utility of this compound as a practical precursor for nitrocyclopropanes was firmly established. google.com These advancements underscore the compound's importance as a strategic building block, enabling more efficient access to complex molecular architectures.

Q & A

Q. What are the established synthetic routes for 1-chloro-3-nitropropane, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis of this compound involves nucleophilic substitution and nitro-group introduction. A common route starts with 1-bromo-3-chloropropane, which is treated with sodium nitrite in dimethylformamide (DMF) to yield this compound, though this method achieves ~50% efficiency . A higher-yielding approach (79%) uses this compound with n-propyl nitrite and sodium nitrite in dimethyl sulfoxide (Me₂SO), followed by intramolecular cyclization . Optimization strategies include:

- Solvent selection (e.g., Me₂SO enhances cyclization kinetics).

- Controlled stoichiometry of nitrite reagents to minimize side reactions.

- Temperature modulation to balance reaction rate and selectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Engineering controls : Use enclosed systems for transferring the compound to prevent airborne exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection is required if ventilation is insufficient .

- Emergency preparedness : Install eyewash stations and showers, and ensure training in decontamination procedures (e.g., immediate skin washing with soap and water) .

- Air monitoring : Regularly check airborne concentrations to ensure they remain below OSHA-recommended exposure limits .

Q. How can UV-Vis spectroscopy be utilized to characterize this compound derivatives?

- Methodological Answer : UV-Vis absorption maxima provide insights into electronic transitions in nitroalkanes. For example, 3-nitro-2-isoxazoline (a derivative of this compound) exhibits distinct absorption bands at 290 nm (ε = 1000), 285 nm (ε = 1200), and 233 nm (ε = 13,600) in methanol . Researchers should:

- Prepare samples in high-purity solvents to avoid interference.

- Compare observed spectra with reference data to confirm substituent effects.

- Use molar extinction coefficients (ε) to quantify concentration in reaction mixtures .

Advanced Research Questions

Q. What computational methods elucidate the reaction pathways of this compound in cycloaddition reactions?

- Methodological Answer : Molecular Electron Density Theory (MEDT) studies reveal that this compound participates in [3+2] cycloadditions via nitrile N-oxide intermediates. Key steps include:

- Nitrile oxide formation : Nitro-to-oxide tautomerization, driven by electron-withdrawing chloro and nitro groups .

- Cyclization kinetics : Density functional theory (DFT) calculations predict activation energies for intramolecular cyclization, highlighting solvent polarity effects .

- Transition state analysis : Visualize orbital interactions using software like Gaussian or ORCA to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data for 3-nitroisoxazoline derivatives synthesized from this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from:

- Isomeric byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers .

- Impurity profiles : Perform column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions .

- Reaction condition variability : Replicate experiments under controlled humidity and temperature to assess reproducibility .

Q. What strategies mitigate competing side reactions during the synthesis of 3-nitro-5,6-dihydro-1,2,4H-oxazines from this compound?

- Methodological Answer : Competing pathways (e.g., hydrolysis or dimerization) can be suppressed by:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce nucleophilic attack by water .

- Catalytic additives : Introduce mild bases (e.g., NaHCO₃) to neutralize HCl byproducts, preventing acid-catalyzed degradation .

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro-group conversion and adjust reagent addition rates .

Data Management and Reproducibility

Q. How should researchers document and share data for this compound studies to ensure reproducibility while complying with privacy regulations?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata standardization : Include reaction conditions (solvent, temperature, catalyst) and instrument calibration details in public repositories like Zenodo .

- De-identification : Anonymize sensitive data (e.g., proprietary synthesis protocols) before sharing, adhering to GDPR or HIPAA guidelines .

- Cross-validation : Compare results with independent datasets (e.g., PubChem or Reaxys entries) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.